molecular formula C17H16N4O3 B2869015 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine CAS No. 1209940-50-0

2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine

Cat. No.: B2869015
CAS No.: 1209940-50-0
M. Wt: 324.34
InChI Key: MSEXDLADCRCIRY-UHFFFAOYSA-N
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Description

The compound 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a complex organic molecule that features a combination of furan, oxadiazole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction.

    Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological targets. It can also serve as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings may interact with the active sites of enzymes, while the piperidine and pyridine rings may interact with receptor sites. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

The uniqueness of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for use in various fields of research and industry.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(13-4-1-2-8-18-13)21-9-6-12(7-10-21)15-19-20-16(24-15)14-5-3-11-23-14/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEXDLADCRCIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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